molecular formula C7H8BrCl2N B1372315 4-Bromo-2-chloro-6-methylaniline hydrochloride CAS No. 1172914-08-7

4-Bromo-2-chloro-6-methylaniline hydrochloride

Cat. No.: B1372315
CAS No.: 1172914-08-7
M. Wt: 256.95 g/mol
InChI Key: XKFYMQVEBXSXCW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylaniline hydrochloride is an organic compound with the molecular formula C7H7BrClN·HCl. It is a derivative of aniline, featuring bromine, chlorine, and methyl substituents on the benzene ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-methylaniline hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .

Scientific Research Applications

4-Bromo-2-chloro-6-methylaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-methylaniline hydrochloride involves its interaction with specific molecular targets. It can bind to and activate various ion channels, including potassium, sodium, calcium, and chloride channels. This interaction can modulate cellular processes and biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylaniline
  • 4-Bromo-6-chloro-o-toluidine
  • 2-Chloro-4-bromoaniline

Uniqueness

4-Bromo-2-chloro-6-methylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

4-bromo-2-chloro-6-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFYMQVEBXSXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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